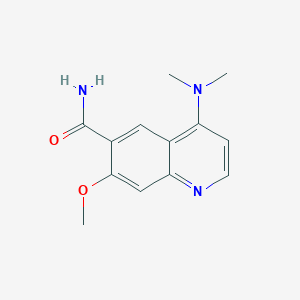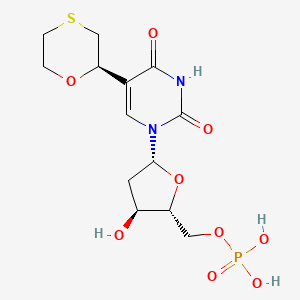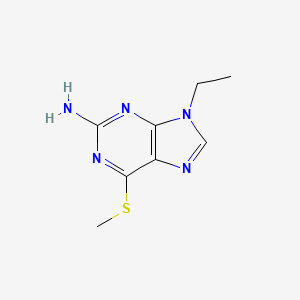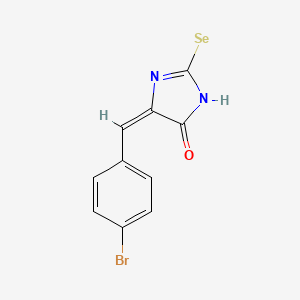
4-(Dimethylamino)-7-methoxyquinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-7-methoxyquinoline-6-carboxamide is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a dimethylamino group at the 4-position, a methoxy group at the 7-position, and a carboxamide group at the 6-position of the quinoline ring
準備方法
The synthesis of 4-(Dimethylamino)-7-methoxyquinoline-6-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 7-methoxyquinoline-6-carboxylic acid with dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. After completion of the reaction, the product is purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
4-(Dimethylamino)-7-methoxyquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The dimethylamino and methoxy groups can undergo nucleophilic substitution reactions. For example, the dimethylamino group can be replaced by other nucleophiles such as halides or thiols under appropriate conditions.
Condensation: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or amides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions depending on the desired reaction.
科学的研究の応用
4-(Dimethylamino)-7-methoxyquinoline-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is also used in the development of fluorescent probes for bioimaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 4-(Dimethylamino)-7-methoxyquinoline-6-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating into the DNA strands. The exact molecular pathways involved can vary and are the subject of ongoing research.
類似化合物との比較
4-(Dimethylamino)-7-methoxyquinoline-6-carboxamide can be compared with other similar compounds, such as:
4-(Dimethylamino)quinoline: Lacks the methoxy and carboxamide groups, resulting in different chemical and biological properties.
7-Methoxyquinoline:
Quinoline-6-carboxamide: Lacks the dimethylamino and methoxy groups, leading to differences in its chemical behavior and uses.
The uniqueness of this compound lies in the combination of these functional groups, which confer specific chemical reactivity and potential for diverse applications.
特性
分子式 |
C13H15N3O2 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC名 |
4-(dimethylamino)-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C13H15N3O2/c1-16(2)11-4-5-15-10-7-12(18-3)9(13(14)17)6-8(10)11/h4-7H,1-3H3,(H2,14,17) |
InChIキー |
STFQXOZOJSKPLZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C2C=C(C(=CC2=NC=C1)OC)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-Oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamido]benzoic acid](/img/structure/B12932838.png)


![2-[(Methoxymethoxy)methyl]inosine 5'-(dihydrogen phosphate)](/img/structure/B12932845.png)


![N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12932867.png)


![tert-Butyl 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12932892.png)
![{[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12932900.png)

![6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine](/img/structure/B12932917.png)
